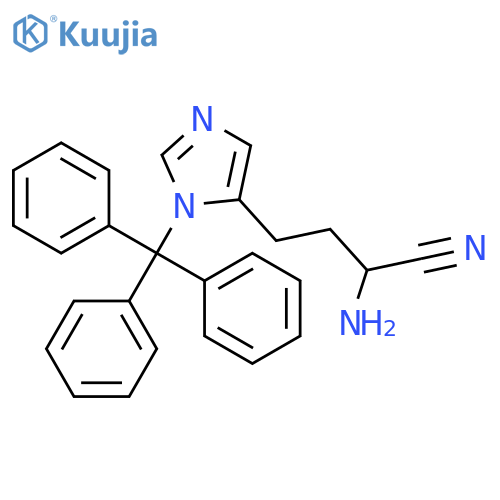Cas no 268548-74-9 (4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile)

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-5-butanenitrile,a-amino-1-(triphenylmethyl)-
- 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
- 2-amino-4-(3-tritylimidazol-4-yl)butanenitrile
- 4-(1-tritylimidazol-4-yl)-2-aminobutyronitrile
- A-Amino-1-(triphenylmethyl)-1H-imidazole-5-butanenitrile
- J-016572
- DTXSID20405230
- AKOS030255773
- 268548-74-9
- FT-0675691
-
- インチ: InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-29-20-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2
- InChIKey: PHLZJGQPWCVVBE-UHFFFAOYSA-N
- ほほえんだ: N#CC(CCC1=CN=CN1C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)N
計算された属性
- せいみつぶんしりょう: 392.20000
- どういたいしつりょう: 392.20009678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.11
- ゆうかいてん: 111-113°C
- ふってん: 577.6°C at 760 mmHg
- フラッシュポイント: 303.1°C
- 屈折率: 1.621
- PSA: 67.63000
- LogP: 5.20708
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T888150-25mg |
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile |
268548-74-9 | 25mg |
$201.00 | 2023-05-17 | ||
| TRC | T888150-500mg |
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile |
268548-74-9 | 500mg |
$2652.00 | 2023-05-17 | ||
| TRC | T888150-100mg |
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile |
268548-74-9 | 100mg |
$735.00 | 2023-05-17 | ||
| TRC | T888150-250mg |
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile |
268548-74-9 | 250mg |
$1596.00 | 2023-05-17 |
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrileに関する追加情報
Professional Introduction to Compound with CAS No. 268548-74-9 and Product Name: 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
The compound with the CAS number 268548-74-9 and the product name 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a trityl group and an imidazole ring in its molecular structure suggests a high degree of reactivity and versatility, making it a valuable candidate for further research and development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those incorporating imidazole moieties. Imidazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The trityl group, on the other hand, is often employed as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions. The combination of these functional groups in 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile opens up numerous possibilities for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in the development of new drugs targeting various diseases. The 1-Tritylimidazol-4-yl moiety is particularly interesting because it can interact with biological targets in multiple ways, depending on the specific context. For instance, imidazole-based compounds have been shown to inhibit enzymes such as carbonic anhydrase, which is implicated in conditions like glaucoma and altitude sickness. Additionally, the 2-aminobutryonitrile segment suggests that this compound might exhibit properties similar to those of nitrile-containing drugs, which are known for their efficacy in treating neurological disorders.
Recent studies have highlighted the importance of structural diversity in drug design. Compounds like 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile offer a rich scaffold for medicinal chemists to explore new chemical space. By modifying different parts of the molecule, researchers can fine-tune its biological activity and optimize its pharmacokinetic properties. This flexibility is crucial for developing drugs that are both effective and safe for human use.
The synthesis of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile involves several key steps that showcase the ingenuity of modern organic chemistry techniques. The introduction of the trityl group serves as a protective measure for the imidazole ring during subsequent functionalization. This strategy ensures that reactive sites on the molecule can be selectively modified without unwanted side reactions. The subsequent formation of the 2-aminobutryonitrile moiety demonstrates the compound's potential as a building block for more complex molecules.
From a computational chemistry perspective, 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile presents an interesting case for study. Molecular modeling simulations can help predict how this compound interacts with biological targets at the atomic level. These insights are invaluable for guiding experimental efforts and optimizing drug candidates before they enter clinical trials. The integration of computational methods with traditional wet chemistry has become increasingly important in modern drug discovery pipelines.
The pharmaceutical industry is constantly seeking innovative compounds to address unmet medical needs. 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile, with its unique structural features, stands out as a promising candidate for further investigation. Its potential applications span across various therapeutic areas, including oncology, neurology, and infectious diseases. As research progresses, it is likely that more derivatives will be synthesized and tested, further expanding our understanding of this versatile molecule.
In conclusion, the compound with CAS number 268548-74-9 and product name 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive target for further research. By leveraging advanced synthetic methods and computational tools, scientists can unlock new possibilities for developing innovative therapeutics that improve human health.
268548-74-9 (4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile) 関連製品
- 1805011-17-9(5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine)
- 1898015-85-4(1-(3-methanesulfonylphenyl)methylcyclopropan-1-ol)
- 2411198-39-3(2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one)
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 2839143-07-4(2-Methyl-2-morpholinopropan-1-ol (hydrochloride))
- 52648-05-2((6-Methylheptyl)triphenylphosphonium Bromide)
- 642958-06-3(1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea)
- 953209-73-9(3-methyl-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide)
- 1798463-08-7(N1-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-N2-[2-(trifluoromethyl)phenyl]ethanediamide)
- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)



